molecular formula C18H16F3N3O4S B2944806 methyl 2-{[4-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate CAS No. 318238-35-6

methyl 2-{[4-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate

Cat. No.: B2944806
CAS No.: 318238-35-6
M. Wt: 427.4
InChI Key: NSIQUJSWJOISLF-LSFURLLWSA-N
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Description

Methyl 2-{[4-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate is a useful research compound. Its molecular formula is C18H16F3N3O4S and its molecular weight is 427.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound plays a critical role in synthesizing various heterocyclic compounds, which are crucial in developing pharmaceuticals, agrochemicals, and materials science. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester is used as a recyclable catalyst for condensation reactions involving aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, producing 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) with high yields. This showcases its importance in synthesizing pyrazole derivatives, which are valuable in medicinal chemistry (Tayebi et al., 2011).

Metal-Organic Frameworks (MOFs)

In the development of metal-organic frameworks, the compound's derivatives serve as ligands to construct complex structures with potential applications in catalysis, gas storage, and separation technologies. For instance, copper metal–organic systems based on paddlewheel SBU (Secondary Building Unit) have been synthesized by altering the substituent positions of new flexible carboxylate ligands, demonstrating the versatility of these compounds in forming intricate and functional MOFs (Dai et al., 2009).

Catalytic Processes

This compound and its derivatives are instrumental in catalytic processes, particularly in the synthesis of cyclic compounds via Pd(II)-catalyzed ligand-controlled synthesis. The ability to switch between different reaction pathways by changing the ligand showcases the compound's versatility in organic synthesis, enabling the efficient creation of various chemical structures with potential industrial and pharmaceutical applications (Dhage et al., 2014).

Properties

IUPAC Name

methyl 2-[4-[(E)-cyclopropanecarbonyloxyiminomethyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O4S/c1-24-15(29-13-6-4-3-5-11(13)17(26)27-2)12(14(23-24)18(19,20)21)9-22-28-16(25)10-7-8-10/h3-6,9-10H,7-8H2,1-2H3/b22-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIQUJSWJOISLF-LSFURLLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2CC2)SC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)C2CC2)SC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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